molecular formula C11H19NO3 B13508995 1-Acetamido-4-ethylcyclohexane-1-carboxylic acid

1-Acetamido-4-ethylcyclohexane-1-carboxylic acid

Cat. No.: B13508995
M. Wt: 213.27 g/mol
InChI Key: VEXUFKSQVBXVPE-UHFFFAOYSA-N
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Description

1-Acetamido-4-ethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H19NO3 It is a derivative of cyclohexane, featuring an acetamido group and an ethyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetamido-4-ethylcyclohexane-1-carboxylic acid typically involves the acylation of 4-ethylcyclohexanone followed by the introduction of the acetamido group. One common method is as follows:

    Acylation: 4-ethylcyclohexanone is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form 4-ethylcyclohexanone acetate.

    Amination: The acetate is then treated with ammonia or an amine to introduce the acetamido group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Acetamido-4-ethylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Acetamido-4-ethylcyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Acetamido-4-ethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The ethyl group may contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Acetamido-4-methylcyclohexane-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

    1-Acetamido-4-isopropylcyclohexane-1-carboxylic acid: Contains an isopropyl group, leading to different steric and electronic properties.

Uniqueness

1-Acetamido-4-ethylcyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups and the ethyl substituent, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

1-acetamido-4-ethylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H19NO3/c1-3-9-4-6-11(7-5-9,10(14)15)12-8(2)13/h9H,3-7H2,1-2H3,(H,12,13)(H,14,15)

InChI Key

VEXUFKSQVBXVPE-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(C(=O)O)NC(=O)C

Origin of Product

United States

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